N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea
Description
N-[4-[(3'-Chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea is a substituted urea derivative characterized by a biphenyl core structure with chloro, fluoro, and methoxy substituents. The urea functional group is linked to a phenyl ring substituted with a methyl group connected to the biphenyl moiety and an ethyl group on the terminal nitrogen. The compound’s halogenated and methoxy groups may enhance binding affinity and metabolic stability, while the ethyl substituent could influence solubility and pharmacokinetics.
Properties
Molecular Formula |
C23H22ClFN2O2 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-[4-[[3-(3-chlorophenyl)-2-fluoro-4-methoxyphenyl]methyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C23H22ClFN2O2/c1-3-26-23(28)27-19-10-7-15(8-11-19)13-17-9-12-20(29-2)21(22(17)25)16-5-4-6-18(24)14-16/h4-12,14H,3,13H2,1-2H3,(H2,26,27,28) |
InChI Key |
CMUSHOBDZLOGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)CC2=C(C(=C(C=C2)OC)C3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Construction and Functionalization
Suzuki Coupling Reaction : The biphenyl moiety is typically constructed through Suzuki-Miyaura cross-coupling between appropriately substituted aryl boronic acids and aryl halides. This reaction is favored for its mild conditions and high selectivity, enabling the introduction of chloro, fluoro, and methoxy substituents in defined positions on the biphenyl system.
Selective Halogenation and Methoxylation : The 3'-chloro, 2-fluoro, and 6-methoxy substitutions are introduced either by using pre-functionalized starting materials or via selective halogenation and methoxylation reactions on the biphenyl intermediate.
Benzyl Linker Formation
Benzylic Bromination or Chlorination : The methyl bridge connecting the biphenyl to the phenyl urea is often installed by functionalizing the biphenyl methyl position to a benzylic halide (e.g., bromide or chloride), which serves as a reactive site for nucleophilic substitution.
Nucleophilic Substitution with Aniline Derivative : The benzylic halide is then reacted with a 4-aminophenyl derivative to form the benzylated aniline intermediate, which is a precursor for urea formation.
Urea Formation
Reaction with Isocyanates or Carbamoyl Chlorides : The final urea moiety is formed by reacting the aniline intermediate with an ethyl isocyanate or an ethyl carbamoyl chloride under controlled conditions. This step is crucial for introducing the N'-ethyl substitution on the urea nitrogen.
Use of Suitable Bases and Solvents : Organic bases such as triethylamine or inorganic bases like sodium hydride are employed to facilitate the urea bond formation, typically in aprotic solvents such as dichloromethane or tetrahydrofuran.
Purification and Crystallization
Solvent Selection : Purification involves recrystallization or chromatographic techniques using solvents like isopropanol, ethyl acetate, or mixtures thereof to isolate the pure compound.
Crystallization Techniques : Cooling crystallization or anti-solvent addition methods are used to obtain crystalline forms with high purity.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Suzuki Coupling | Aryl boronic acid, aryl halide, Pd catalyst, base, solvent (e.g., toluene) | Construct biphenyl core |
| 2 | Selective Halogenation/Methoxylation | NBS or NCS for halogenation; MeOH for methoxylation | Introduce chloro, fluoro, methoxy groups |
| 3 | Benzylic Halogenation | NBS or PBr3 | Generate benzylic halide |
| 4 | Nucleophilic Substitution | 4-aminophenyl derivative, base | Form benzylated aniline |
| 5 | Urea Formation | Ethyl isocyanate or ethyl carbamoyl chloride, base, solvent | Form N'-ethyl urea linkage |
| 6 | Purification/Crystallization | Solvent recrystallization, chromatography | Isolate pure compound |
Research Findings and Practical Considerations
Reaction Yields and Optimization : Reported yields for Suzuki coupling steps typically range from 70% to 90%, depending on catalyst and substrate purity. Urea formation yields vary but can be optimized by controlling temperature and stoichiometry.
Solvent Effects : Polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) improve reaction rates in coupling and urea formation steps.
Base Selection : Triethylamine is commonly used for neutralizing acidic by-products during urea formation, while inorganic bases may be employed in halogenation steps.
Purification Challenges : Due to the compound's complex aromatic structure and potential for regioisomer formation, chromatographic purification is often necessary prior to crystallization.
Safety and Handling : Use of halogenating agents and isocyanates requires appropriate safety measures due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂), chlorine (Cl₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Sulfonyloxy Substituents
Several urea derivatives feature sulfonyloxy groups, which alter electronic properties and steric bulk. For example:
- N,N’-di-[2-(methanesulfonyloxy)phenyl]urea and its derivatives () contain sulfonyloxy groups on phenyl rings. These compounds are often explored for their reactivity in prodrug systems or as intermediates in polymer chemistry. Compared to the target compound, sulfonyloxy groups increase polarity and may reduce membrane permeability .
- N-[4-(p-toluenesulfonyloxy)phenyl]-N’-[4-(p-methoxybenzenesulfonyloxy)phenyl]urea () combines sulfonyloxy and methoxy groups, similar to the target’s methoxy substituent.
Halogenated and Trifluoromethyl-Substituted Ureas
Halogenation is a common strategy to enhance binding affinity and metabolic stability:
- N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea () incorporates a trifluoromethyl group and pyridyloxy moiety. The trifluoromethyl group increases lipophilicity, while the pyridyloxy group introduces hydrogen-bonding capability, contrasting with the target compound’s fluoro and methoxy groups .
- N’-[4-(2-chloro-1,1,2-trifluoroethoxy)-3-methylphenyl]-N-methoxy-N-methylurea () features a trifluoroethoxy substituent. This group enhances resistance to oxidative metabolism but may reduce solubility compared to the target’s methoxy group .
Agricultural Ureas with Simpler Substituents
Pesticidal ureas often prioritize cost-effective synthesis and environmental stability:
- Chloroxuron (N’-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea) () and Difenoxuron (N’-(4-(4-methoxyphenoxy)phenyl)-N,N-dimethylurea) () utilize dimethylurea groups and phenoxy substituents. These compounds lack the biphenyl complexity of the target molecule, resulting in lower molecular weights (~300 g/mol) and reduced target specificity .
Ureas with Biphenyl or Aromatic Cores
- Firazorexton (), though a sulfonamide, shares a trifluorobiphenyl scaffold with the target compound. Its structure highlights the importance of fluorinated biphenyls in enhancing binding to hydrophobic pockets in receptors .
- N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea () combines a dihydroindole moiety with chloro and sulfonyl groups. The indole core provides planar aromaticity, differing from the target’s biphenyl flexibility .
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Binding Affinity : The target compound’s biphenyl core and halogenated substituents likely improve binding to hydrophobic enzyme pockets, outperforming simpler ureas like chloroxuron .
- Solubility : The ethyl group may enhance solubility compared to bulkier substituents (e.g., sulfonyloxy groups), though trifluoromethylated analogues () could exhibit higher logP values .
- Synthetic Complexity : The biphenyl scaffold requires multi-step synthesis, contrasting with agriculturally oriented ureas, which prioritize cost-efficiency .
Biological Activity
N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylurea is a synthetic compound with notable structural complexity, featuring a biphenyl moiety and urea functionality. Its molecular formula is and it has garnered attention in medicinal chemistry for its potential biological activities.
Chemical Structure and Properties
The compound's structure includes several functional groups that are significant for its biological activity:
- Chloro Group : Often enhances antimicrobial properties.
- Fluoro Group : Can increase lipophilicity and improve bioavailability.
- Methoxy Group : May influence interaction with biological targets.
Pharmacological Potential
Research indicates that compounds with similar structural characteristics often exhibit various pharmacological properties, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against drug-resistant bacteria. For instance, studies on related urea derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity |
|---|---|
| N-(4-chlorophenyl)-N'-(2-fluorophenyl)urea | Potential anticancer activity |
| 4-(3-chloroanilino)-N,N-diethylbenzamide | Antimicrobial properties |
| N-(4-methoxyphenyl)-N'-(2-chloroanilino)urea | Inhibitory effects on specific enzymes |
| This compound | Potential broad-spectrum antimicrobial activity |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate penetration into bacterial membranes, leading to cell lysis.
- Synergistic Effects : The combination of chlorine and fluorine substituents can enhance overall reactivity and efficacy against microbial targets.
Case Studies
In a recent study examining the antimicrobial efficacy of structurally related compounds, it was found that specific substitutions significantly influenced their activity. For example, the introduction of chlorine at specific positions on the phenyl ring was crucial for maintaining antimicrobial action against resistant strains .
Another investigation highlighted that compounds with methoxy groups exhibited enhanced interaction with target enzymes, suggesting that this compound could similarly impact enzyme activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, catalyst selection) and purification techniques. For biphenyl derivatives, coupling reactions (e.g., Suzuki-Miyaura) often require palladium catalysts and base optimization . Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) and spectroscopic validation (NMR, FTIR) are critical for purity assessment. Fluorescence intensity studies, as in , can also track byproduct formation .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm substituent positions and biphenyl linkage integrity.
- HPLC-MS : Quantify purity and detect trace impurities; electrospray ionization (ESI) is suitable for urea derivatives.
- Fluorescence Spectroscopy : Monitor electronic transitions in the methoxy and chloro-fluoro groups (e.g., excitation/emission spectra as in ) .
Q. How can molecular docking tools like AutoDock Vina predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Prepare the ligand (compound) and receptor (target protein) files in PDBQT format.
- Define the grid box to cover the active site, adjusting dimensions based on the target’s crystallographic data.
- Run docking simulations with AutoDock Vina’s scoring function, which balances speed and accuracy via gradient optimization and multithreading .
- Validate results by comparing with experimental binding assays (e.g., SPR or ITC).
Advanced Research Questions
Q. How can computational reaction path analysis (e.g., quantum chemical calculations) elucidate mechanistic pathways for side reactions during synthesis?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states and intermediates.
- Apply reaction path search methods (e.g., IRC calculations) to identify competing pathways, such as undesired halogen displacement or methoxy group oxidation .
- Cross-validate with experimental data (e.g., GC-MS for intermediate tracking).
Q. What strategies resolve contradictions between computational binding predictions and experimental activity data for this compound?
- Methodological Answer :
- Re-docking : Adjust protonation states or tautomeric forms of the ligand to better match physiological conditions.
- Solvent Effects : Incorporate explicit solvent models (e.g., molecular dynamics simulations) to account for hydrophobic interactions in urea moieties.
- Experimental Validation : Perform alanine scanning mutagenesis on predicted binding residues to confirm computational hypotheses .
Q. How can researchers design green chemistry protocols to minimize hazardous waste during synthesis?
- Methodological Answer :
- Replace halogenated solvents with bio-based alternatives (e.g., cyclopentyl methyl ether).
- Use catalytic systems (e.g., Pd nanoparticles on recyclable supports) to reduce heavy metal waste .
- Implement solvent recovery systems (e.g., membrane separation technologies) as classified in .
Q. What experimental and computational methods identify metabolites or degradation products of this compound in environmental studies?
- Methodological Answer :
- LC-HRMS : Use high-resolution mass spectrometry with collision-induced dissociation (CID) to fragment and identify metabolites.
- In Silico Prediction : Tools like Meteor (Lhasa Limited) predict Phase I/II metabolism pathways based on structural motifs (e.g., urea cleavage or fluorophenyl oxidation).
- Molecular Networking : Cluster MS/MS data to map degradation pathways in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
